molecular formula C12H16ClNO B311630 N-(3-chloro-4-methylphenyl)pentanamide

N-(3-chloro-4-methylphenyl)pentanamide

Cat. No.: B311630
M. Wt: 225.71 g/mol
InChI Key: MUDBOJKTKQUTFU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)pentanamide (CAS 2307-68-8), also known as Pentanochlor or Solan, is a chlorinated aromatic amide with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . Structurally, it features a 3-chloro-4-methylphenyl group attached to a 2-methylpentanamide chain (branched at the second carbon). This compound is primarily utilized as a herbicide, effective in controlling broadleaf weeds in crops like carrots and parsley . Its mechanism of action likely involves disruption of plant cell division or photosynthesis, though exact targets remain unspecified in the provided evidence.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)pentanamide

InChI

InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

MUDBOJKTKQUTFU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

  • Substituents : 4-methoxyphenyl group (electron-donating methoxy) vs. 3-chloro-4-methylphenyl (electron-withdrawing chloro and methyl).
  • Amide Chain : Straight pentanamide vs. branched 2-methylpentanamide.

Physicochemical and Pharmacological Properties :

Property N-(3-Chloro-4-Methylphenyl)Pentanamide N-(4-Methoxyphenyl)Pentanamide
Molecular Formula C₁₃H₁₈ClNO C₁₂H₁₇NO₂
Molecular Weight 239.74 g/mol 207.27 g/mol
logP (Lipophilicity) Higher (Cl and branched chain) 2.40
Water Solubility Likely low Moderate
Biological Activity Herbicide Anthelmintic (vs. T. canis)
Toxicity Plant-specific toxicity Low cytotoxicity in mammalian cells
Drug-Likeness Not prioritized Complies with Lipinski’s rule

Key Findings :

  • N-(4-Methoxyphenyl)Pentanamide exhibits anthelmintic activity comparable to albendazole but with lower cytotoxicity , making it a promising pharmaceutical candidate .
  • The methoxy group enhances solubility and pharmacokinetic properties (e.g., TPSA = 46.5 Ų), whereas the chloro-methyl group in the target compound increases lipophilicity, favoring herbicidal action .
  • Synthetic accessibility favors N-(4-Methoxyphenyl)Pentanamide (69% yield, 99% purity ) compared to the likely more complex synthesis of the branched-chain herbicide.

Shorter-Chain Analogues: Propanamide and Acetamide Derivatives

(a) 3-Chloro-N-(4-Methylphenyl)Propanamide (CAS L026748)
  • Structure : Propanamide chain (C3) with 3-chloro-4-methylphenyl group.
  • Properties : Reduced lipophilicity (shorter chain) may lower environmental persistence compared to pentanamide derivatives. Used as an intermediate in pharmaceutical synthesis .
(b) N-(3-Chloro-4-Methylphenyl)Acetamide (CAS 7149-79-3)
  • Structure : Acetamide chain (C2) with the same phenyl substituents.
  • Primarily a chemical intermediate .

Comparison Insight :

  • Chain Length Impact : Longer chains (e.g., pentanamide) enhance lipophilicity and membrane permeability, critical for herbicidal activity. Shorter chains (propanamide/acetamide) may reduce efficacy but improve synthetic yields.

Piperazine- and Diazepane-Modified Pentanamides

Examples from and :

  • 5-(4-(3-Cyanophenyl)Piperazin-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide
  • 5-(4-(3,5-Dichlorophenyl)-1,4-Diazepan-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide

Structural Features :

  • Incorporation of piperazine/diazepane rings increases structural complexity and molecular weight.
  • Designed for dopamine D3 receptor targeting (), showcasing diversification into neuropharmacology.

Contrast with Target Compound :

  • Applications : Neuropharmacological agents vs. herbicides.
  • Design Priorities : Enhanced receptor binding (piperazine derivatives) vs. environmental stability (herbicides).

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